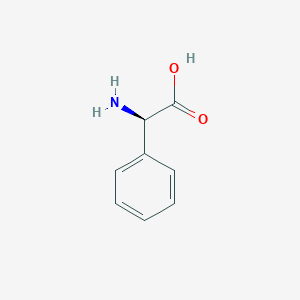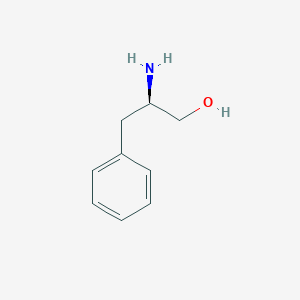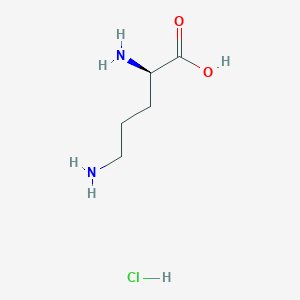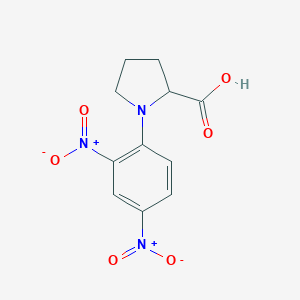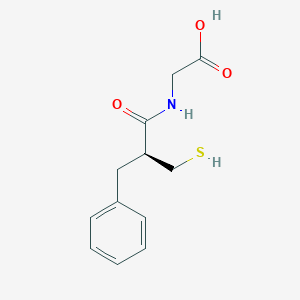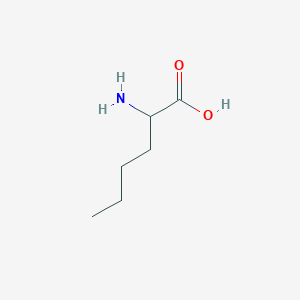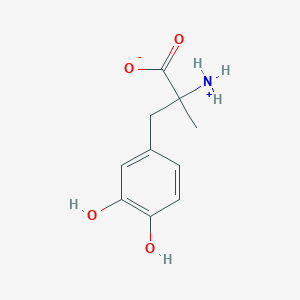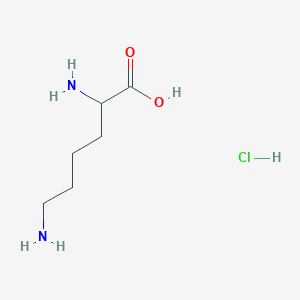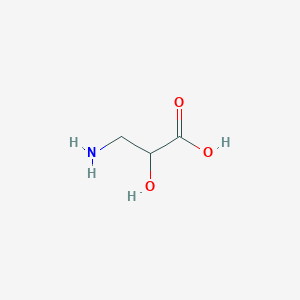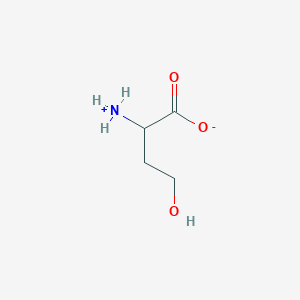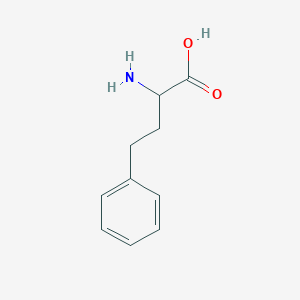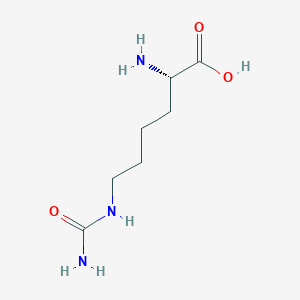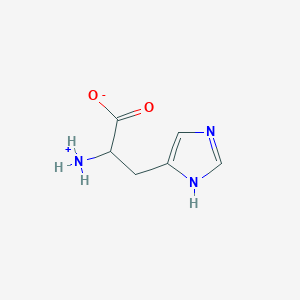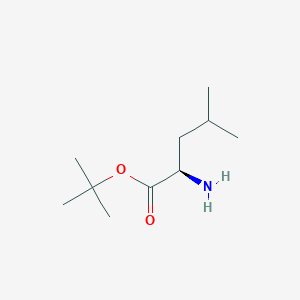
DL-Arginine
Overview
Description
DL-Arginine is a racemic mixture of D-arginine and L-arginine, which are enantiomers of the amino acid arginine. Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and the urea cycle. The compound is involved in numerous metabolic pathways and is essential for the proper functioning of the immune system, hormone secretion, and wound healing .
Mechanism of Action
Target of Action
DL-Arginine, a form of the amino acid arginine, has several primary targets in the body. One of its main targets is the enzyme known as Creatine kinase M-type . This enzyme plays a crucial role in energy metabolism in cells, particularly in tissues with high, fluctuating energy demands such as skeletal muscle and the brain .
Mode of Action
This compound interacts with its targets in a variety of ways. It serves as a substrate for different nitrogen-containing compounds . In ureotelic animals, arginine is a key substrate for ammonia detoxification via the urea cycle . Free arginine also serves as a substrate for other biologically active compounds .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is elemental to produce Nitric Oxide (NO) , which acts as a major vasodilator with favorable effects on the cardiovascular system . Moreover, this compound is involved in the synthesis of creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine . It promotes the secretion of growth hormone from the pituitary gland and is implicated in T cell proliferation and host immune responses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are unique due to its relatively large size, hydrophilic nature, and susceptibility to hydrolytic degradation in tissues throughout the body . These properties differ significantly from those of small drugs, which are primarily eliminated via renal and hepatic pathways .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and far-reaching. It has been shown to improve oxidative metabolism, through an enhanced mitochondrial function, eventually improving physical performance . Furthermore, investigations have demonstrated that this compound can reduce plasma glucose levels, improving glucose tolerance . This compound supplementation was also shown to reduce adiposity and improve insulin sensitivity in animal models of obesity as well as in patients with diabetes and obesity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of this compound can be influenced by dietary intake, as it is a natural constituent of food proteins . Moreover, the efficacy of this compound can be affected by factors such as the individual’s overall health status, the presence of certain diseases (such as diabetes), and the use of certain medications .
Biochemical Analysis
Biochemical Properties
DL-Arginine participates in several biochemical reactions. It is a substrate for nitric oxide synthase, which converts arginine into nitric oxide and citrulline. Nitric oxide is a critical signaling molecule involved in vasodilation and immune responses. This compound also interacts with enzymes such as arginase, which hydrolyzes arginine to ornithine and urea, playing a role in the urea cycle. Additionally, this compound is involved in the synthesis of creatine, polyamines, and agmatine, interacting with various enzymes and proteins in these pathways .
Cellular Effects
This compound influences various cellular processes. It enhances cell proliferation and differentiation, particularly in immune cells such as T cells. This compound modulates cell signaling pathways, including the nitric oxide-cyclic GMP pathway, which affects vascular smooth muscle relaxation and neurotransmission. It also impacts gene expression by influencing transcription factors and epigenetic modifications. Furthermore, this compound affects cellular metabolism by promoting the synthesis of creatine and polyamines, which are essential for energy production and cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nitric oxide synthase, facilitating the production of nitric oxide, which acts as a signaling molecule. This compound also inhibits arginase, leading to increased availability of arginine for nitric oxide synthesis. Additionally, this compound can be methylated by protein arginine methyltransferases, affecting protein function and gene expression. These interactions highlight the multifaceted role of this compound in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable, but its degradation can occur under certain conditions, affecting its efficacy. Long-term studies have shown that this compound supplementation can lead to sustained increases in nitric oxide production and improved cellular function. Prolonged exposure to high concentrations of this compound may result in feedback inhibition of nitric oxide synthase and arginase, altering its effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Low to moderate doses of this compound have been shown to enhance immune function, improve vascular health, and promote wound healing. High doses of this compound can lead to adverse effects, such as oxidative stress and impaired cellular function. Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key substrate in the urea cycle, where it is converted to ornithine and urea by arginase. This compound also participates in the synthesis of creatine, polyamines, and agmatine, interacting with enzymes such as glycine amidinotransferase and ornithine decarboxylase. These pathways are essential for maintaining nitrogen balance, energy production, and cellular growth .
Transport and Distribution
This compound is transported into cells via cationic amino acid transporters, such as CAT-1 and CAT-2. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Binding proteins, such as arginine-binding proteins, facilitate the transport and localization of this compound within cells. The distribution of this compound affects its availability for biochemical reactions and cellular processes .
Subcellular Localization
This compound is localized in different subcellular compartments, depending on its function. In the cytoplasm, this compound is involved in protein synthesis and nitric oxide production. In the mitochondria, this compound contributes to energy production and regulation of mitochondrial function. This compound can also be transported to the nucleus, where it influences gene expression and epigenetic modifications. Post-translational modifications, such as methylation, can affect the subcellular localization and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Arginine can be synthesized through several methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of L-ornithine with cyanamide, followed by hydrolysis to produce this compound. Another method involves the enzymatic conversion of L-arginine to D-arginine using specific enzymes such as L-arginase .
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce arginine, which is then extracted and purified to obtain this compound. The fermentation process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: DL-Arginine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of arginine to produce nitric oxide and citrulline, catalyzed by the enzyme nitric oxide synthase. This reaction is crucial for the regulation of blood flow and immune responses .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the amino acid .
Major Products Formed: The major products formed from the reactions of this compound include nitric oxide, citrulline, and various dimethylated derivatives such as asymmetrical dimethylarginine and symmetrical dimethylarginine. These products play significant roles in cellular signaling and metabolic regulation .
Scientific Research Applications
DL-Arginine has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other amino acids and peptides. In biology, this compound is studied for its role in protein synthesis and metabolic pathways .
In medicine, this compound is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, diabetes, and immune disorders. It is known to improve blood flow, enhance immune responses, and promote wound healing. Additionally, this compound is used in the production of dietary supplements and pharmaceuticals .
In the industrial sector, this compound is utilized in the production of biodegradable polymers, flame retardants, and antibacterial agents. Its unique chemical properties make it a valuable component in various industrial applications .
Comparison with Similar Compounds
DL-Arginine is often compared with other amino acids such as L-citrulline and L-ornithine, which are also involved in the urea cycle and nitric oxide production. While L-citrulline is a precursor to L-arginine and enhances nitric oxide production, L-ornithine is primarily involved in the detoxification of ammonia and the synthesis of polyamines .
This compound is unique in its ability to produce both D-arginine and L-arginine, allowing it to participate in a broader range of metabolic processes. Its dual nature makes it a versatile compound with diverse applications in research and industry .
List of Similar Compounds:- L-Arginine
- D-Arginine
- L-Citrulline
- L-Ornithine
- Asymmetrical Dimethylarginine (ADMA)
- Symmetrical Dimethylarginine (SDMA)
This compound stands out due to its racemic nature, providing a balance of both enantiomers and enhancing its functional versatility.
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022618 | |
| Record name | DL-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7200-25-1, 1119-34-2, 74-79-3 | |
| Record name | (±)-Arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7200-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Detoxargin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | arginine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arginine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL26NTK3EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


